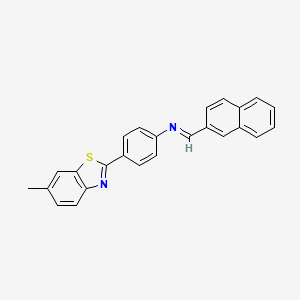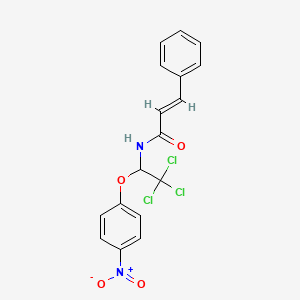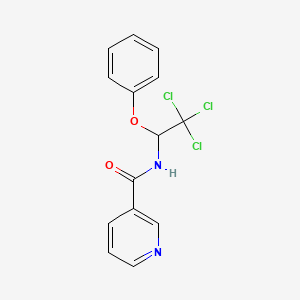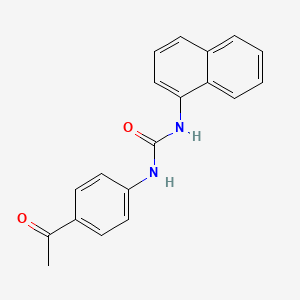
(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine is an organic compound that features a benzothiazole ring, a phenyl group, and a naphthylmethylene amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions.
Biology
In biological research, this compound may be used as a probe or marker due to its fluorescent properties. It can help in the visualization and tracking of biological processes at the molecular level.
Medicine
Potential applications in medicine include the development of diagnostic agents or therapeutic compounds. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of (4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-2-benzothiazolyl)benzeneamine
- N-Methyl-4-(6-methylbenzo[d]thiazol-2-yl)aniline
- N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid
Uniqueness
(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine is unique due to its combination of a benzothiazole ring, phenyl group, and naphthylmethylene amine moiety. This structure provides distinct chemical and physical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C25H18N2S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C25H18N2S/c1-17-6-13-23-24(14-17)28-25(27-23)20-9-11-22(12-10-20)26-16-18-7-8-19-4-2-3-5-21(19)15-18/h2-16H,1H3 |
InChI Key |
OUHOKLJPLDGXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11984646.png)

![7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984656.png)
![ethyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11984663.png)

![ethyl 2-{2-(4-butoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11984675.png)



![2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole](/img/structure/B11984686.png)
![N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide](/img/structure/B11984689.png)


